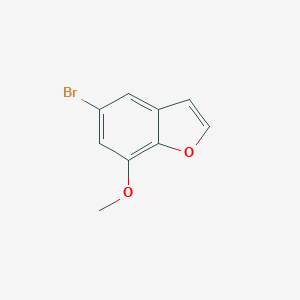

5-Bromo-7-methoxybenzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-5-7(10)4-6-2-3-12-9(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRKRHOQHQGVMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)Br)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-7-methoxybenzofuran: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Bromo-7-methoxybenzofuran. This compound belongs to the benzofuran class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1] The strategic placement of the bromo and methoxy substituents on the benzofuran scaffold makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Core Chemical Properties

While some experimental physical properties of this compound are not extensively reported in publicly available literature, its fundamental chemical identifiers and computed properties are well-established.

| Property | Value | Source |

| CAS Number | 164414-62-4 | Internal Database |

| Molecular Formula | C₉H₇BrO₂ | Internal Database |

| Molecular Weight | 227.05 g/mol | Internal Database |

| IUPAC Name | 5-bromo-7-methoxy-1-benzofuran | Internal Database |

| Canonical SMILES | COC1=CC2=C(C=C1Br)OC=C2 | Internal Database |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Density | Not Reported | |

| Solubility | Not Reported |

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a bicyclic system with a furan ring fused to a benzene ring. A methoxy group is attached at position 7 and a bromine atom at position 5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 7.7 | d | H-2 |

| ~ 7.4 | d | H-4 |

| ~ 7.1 | d | H-6 |

| ~ 6.8 | d | H-3 |

| ~ 3.9 | s | -OCH₃ |

Note: Coupling constants (J) would be observable between adjacent protons.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~ 155 | C-7a |

| ~ 148 | C-7 |

| ~ 145 | C-2 |

| ~ 129 | C-3a |

| ~ 125 | C-6 |

| ~ 115 | C-4 |

| ~ 112 | C-5 |

| ~ 105 | C-3 |

| ~ 56 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3100-3000 | C-H stretch (aromatic and furan) |

| ~ 2950-2850 | C-H stretch (methyl in methoxy) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1260 | C-O stretch (aryl ether) |

| ~ 1050 | C-O stretch (furan) |

| ~ 800-600 | C-Br stretch |

Mass Spectrometry (MS)

In mass spectrometry, this compound would exhibit a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Predicted Fragmentation Pattern:

The fragmentation of this compound would likely involve the loss of a methyl group from the methoxy moiety, followed by the loss of a carbonyl group. Cleavage of the bromine atom is also a probable fragmentation pathway.

Reactivity and Potential Applications in Drug Development

The bromine atom at the 5-position of the benzofuran ring is a key feature for its utility in synthetic chemistry. It serves as a versatile handle for introducing a wide range of functional groups through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the construction of diverse libraries of benzofuran derivatives for screening in drug discovery programs.

Benzofuran-containing molecules have been reported to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis and bromination of benzofuran derivatives.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the bromination of 7-methoxybenzofuran.

Materials:

-

7-methoxybenzofuran

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Benzoyl peroxide (initiator)

-

Sodium thiosulfate solution

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methoxybenzofuran (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery and development. While some of its physical properties are not yet fully characterized in the public domain, its chemical structure and reactivity, particularly the presence of the bromine atom, make it an attractive starting material for the synthesis of a diverse range of novel compounds. Further research to fully elucidate its physical properties and explore its applications in medicinal chemistry is warranted.

References

5-Bromo-7-methoxybenzofuran: A Technical Guide for Researchers

CAS Number: 164414-62-4

This technical guide provides an in-depth overview of 5-Bromo-7-methoxybenzofuran, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document outlines its chemical identity, comprehensive safety data, a plausible experimental protocol for its synthesis, and its potential applications in synthetic chemistry.

Chemical and Physical Properties

This compound is a substituted benzofuran with the molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol .[1] Its structure features a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran core.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 164414-62-4[1] |

| Molecular Formula | C₉H₇BrO₂ |

| Molecular Weight | 227.05 g/mol [1] |

| IUPAC Name | This compound |

Safety Data

It is imperative to handle this compound with appropriate safety precautions in a laboratory setting. The following tables summarize the available safety information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 2: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Table 3: GHS Precautionary Statements

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

If inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

-

In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Firefighting Measures:

-

Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic pathway could start from 3-methoxyphenol, proceed through bromination to form 2,4-dibromo-5-methoxyphenol, followed by a reaction to introduce a two-carbon unit at the ortho position to the hydroxyl group, and finally, an intramolecular cyclization to form the benzofuran ring.

Experimental Workflow for a Plausible Synthesis:

Caption: Plausible synthetic workflow for this compound.

Detailed Hypothetical Protocol:

-

Bromination of 3-methoxyphenol: To a solution of 3-methoxyphenol in a suitable solvent (e.g., acetic acid or a chlorinated solvent), slowly add a solution of bromine at a controlled temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 2,4-dibromo-5-methoxyphenol, is then isolated by extraction and purified.

-

Introduction of the furan ring precursor: The resulting 2,4-dibromo-5-methoxyphenol is reacted with a reagent that can introduce a two-carbon unit ortho to the hydroxyl group. For example, a Williamson ether synthesis with a protected 2-haloethanol followed by oxidation and deprotection, or direct reaction with an appropriate C2 synthon.

-

Intramolecular Cyclization: The intermediate from the previous step is subjected to cyclization conditions. This can often be achieved by heating in the presence of a strong acid (like polyphosphoric acid) or a base, which facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the adjacent side chain, leading to the formation of the furan ring.

-

Purification: The crude this compound is purified using standard laboratory techniques, such as column chromatography on silica gel, to yield the final product.

Potential Applications in Drug Development

Aryl bromides, such as this compound, are valuable intermediates in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of various functional groups.

A common and powerful application for such a compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound (e.g., a boronic acid or ester). This reaction is widely used in the pharmaceutical industry to synthesize biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Logical Workflow for a Suzuki Coupling Application:

Caption: General workflow for a Suzuki coupling reaction using this compound.

This workflow illustrates how this compound can be utilized as a building block to generate a library of novel compounds with potential biological activities by varying the boronic acid coupling partner. These new derivatives can then be screened for their therapeutic potential in various drug discovery programs.

References

Spectroscopic Data of 5-Bromo-7-methoxybenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-7-methoxybenzofuran. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis of expected spectroscopic values derived from closely related structures and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are estimations based on the analysis of similar benzofuran derivatives and are intended to be a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7 - 7.5 | d | ~2.0 | H-4 |

| ~7.4 - 7.2 | d | ~2.0 | H-6 |

| ~7.6 | d | ~2.2 | H-2 |

| ~6.8 | d | ~2.2 | H-3 |

| ~3.9 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-7a |

| ~145 | C-2 |

| ~140 | C-7 |

| ~130 | C-3a |

| ~125 | C-6 |

| ~120 | C-4 |

| ~115 | C-5 |

| ~105 | C-3 |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H aromatic stretching |

| ~2950-2850 | Medium | C-H aliphatic stretching (-OCH₃) |

| ~1600-1450 | Strong | C=C aromatic ring stretching |

| ~1250-1200 | Strong | C-O-C asymmetric stretching (furan ring) |

| ~1100-1000 | Strong | C-O-C symmetric stretching (methoxy) |

| ~800-750 | Strong | C-H aromatic out-of-plane bending |

| ~700-600 | Medium | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 228/230 | High | [M]⁺ (presence of Br isotopes) |

| 213/215 | Moderate | [M-CH₃]⁺ |

| 185/187 | Moderate | [M-CO-CH₃]⁺ |

| 104 | Moderate | [M-Br-CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for benzofuran derivatives, which are applicable to this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.[1] The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is commonly used as an internal standard. Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[2] Standard pulse sequences are used for both ¹H and ¹³C NMR acquisitions. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[3] For solid samples, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the sample is placed directly on the ATR crystal.[3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). In EI-MS, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Potential Biological Activity of 5-Bromo-7-methoxybenzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made them a focal point of extensive research. This technical guide provides an in-depth overview of the potential biological activities of a specific derivative, 5-Bromo-7-methoxybenzofuran. We will explore its synthesis, summarize its known biological effects with quantitative data, detail relevant experimental protocols, and visualize its potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutic agents.

Introduction

The benzofuran scaffold, consisting of a fused benzene and furan ring system, is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of various substituents onto the benzofuran core allows for the fine-tuning of its pharmacological properties. Halogenation, in particular, has been shown to often enhance the biological efficacy of many heterocyclic compounds.[1] The presence of a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran ring, as in this compound, suggests the potential for significant biological activity. This guide will synthesize the current understanding of this compound and its analogs, providing a foundation for future research and development.

Synthesis of this compound

Proposed Synthetic Pathway:

A common method for the synthesis of benzofuran derivatives involves the intramolecular cyclization of appropriately substituted precursors. For the synthesis of 7-methoxybenzofuran, one could start from a suitably substituted phenol and an α-halo-ketone or -ester. Subsequent bromination of the 7-methoxybenzofuran intermediate would likely yield this compound.

General Experimental Protocol for Bromination:

The bromination of a benzofuran derivative can be achieved using various brominating agents. A general procedure is outlined below:

-

Dissolution: The starting material, 7-methoxybenzofuran, is dissolved in a suitable solvent such as acetic acid or chloroform.

-

Addition of Brominating Agent: A solution of bromine in the same solvent is added dropwise to the stirred solution of the starting material at room temperature. The reaction is typically carried out for several hours.

-

Work-up: After the reaction is complete, the mixture is diluted with a solution of sodium thiosulfate to quench any excess bromine. The product is then extracted with an organic solvent like dichloromethane.

-

Purification: The organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.[1]

Potential Biological Activities

Based on the biological activities reported for a wide range of benzofuran derivatives, this compound is predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of benzofuran derivatives against a variety of cancer cell lines. The introduction of a bromine atom is often associated with enhanced anticancer activity.[1]

Quantitative Data on Anticancer Activity of Related Benzofuran Derivatives:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various brominated and methoxy-substituted benzofuran derivatives against different cancer cell lines, providing an indication of the potential potency of this compound.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(5-Bromo-1-benzofuran-2-yl)-3-aryl-2-propenones | MCF-7 (Breast) | Varies | [2] |

| 5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran | K562 (Leukemia) | 3.83 ± 0.6 | [3] |

| Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | - | - | [4] |

| 1-(2-Bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanone | - | - | [4] |

| Brominated Benzofuran Derivative | K562 (Leukemia) | 5 | [5] |

| Brominated Benzofuran Derivative | HL60 (Leukemia) | 0.1 | [5] |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [5] |

Antimicrobial Activity

Benzofuran derivatives have also been widely investigated for their antibacterial and antifungal properties. The presence of halogens and other substituents can significantly influence their antimicrobial spectrum and potency.

Experimental Evidence for Antimicrobial Activity of Benzofuran Derivatives:

Studies on various benzofuran derivatives have shown activity against a range of pathogenic bacteria and fungi. While specific data for this compound is limited, related compounds have demonstrated promising results. For instance, some benzofuran derivatives show good activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the biological activities of compounds like this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in 100-200 µL of a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared and uniformly spread onto the surface of a suitable agar medium in a Petri dish.

-

Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar plate.

-

Compound Application: A known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control (well with only DMSO) and a positive control (a known antibiotic or antifungal agent) are also included.

-

Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Mechanisms of Action and Signaling Pathways

Benzofuran derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Two of the most notable pathways implicated are the mTOR and MAPK/ERK signaling pathways.

Inhibition of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers. Some benzofuran derivatives have been identified as inhibitors of mTOR signaling.[6][7] They can directly bind to mTOR complex 1 (mTORC1) and inhibit its kinase activity.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-Bromo-7-methoxybenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies and potential biological activities of novel 5-bromo-7-methoxybenzofuran derivatives. While direct literature on this specific substitution pattern is limited, this document consolidates information from closely related analogues to propose viable synthetic routes and explore potential therapeutic applications, particularly in oncology.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran is a vital heterocyclic scaffold found in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[1][3][4] The substitution pattern on the benzofuran core is crucial in determining the pharmacological profile of the molecule. Halogenation, particularly bromination, has been shown to enhance the cytotoxic and anticancer activities of various heterocyclic compounds.[5][6] Similarly, the inclusion of a methoxy group can modulate the molecule's lipophilicity and its interaction with biological targets.[5] This guide focuses on the synthesis and potential biological evaluation of benzofuran derivatives featuring a 5-bromo and 7-methoxy substitution pattern, a combination that holds promise for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

A direct and established synthetic route for this compound derivatives is not extensively documented. However, based on established benzofuran synthesis methodologies, a plausible synthetic strategy can be proposed. A common approach involves the construction of the furan ring onto a pre-functionalized benzene ring. In this case, a suitable starting material would be a substituted salicylaldehyde or a related phenol.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound derivatives.

Experimental Protocols

The following are generalized experimental protocols adapted from established benzofuran syntheses that could be applied to the proposed synthesis of this compound derivatives.

General Procedure for Bromination of a Substituted Phenol

-

To a solution of the starting phenol (1 equivalent) in a suitable solvent such as acetic acid or chloroform, add N-bromosuccinimide (NBS) or a solution of bromine in acetic acid (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for O-Alkylation and Cyclization to form the Benzofuran Ring

-

To a solution of the brominated phenol (1 equivalent) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (2 equivalents).

-

Add ethyl bromoacetate (1.2 equivalents) and heat the mixture to reflux for 12-24 hours.

-

Monitor the reaction by TLC. After completion, cool the reaction mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure. The resulting intermediate can be cyclized using a variety of methods, such as treatment with a strong base (e.g., sodium ethoxide) to induce an intramolecular condensation.

-

The cyclized product is then worked up by acidification and extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data on Related Benzofuran Derivatives

While specific data for this compound derivatives is not available, the following table summarizes the biological activity of structurally related bromo- and methoxy-substituted benzofurans. This data provides insights into the potential efficacy of the target compounds.

| Compound ID | Structure/Description | Biological Activity | IC50 (µM) | Cancer Cell Line | Reference |

| 1 | Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylate | Cytotoxicity | Not specified | K562, MOLT-4, HeLa | [1] |

| 2 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | Cytotoxicity | Not specified | A549, HepG2 | [5] |

| 3 | 4-bromosubstituted 7-methoxybenzofuran hybrid | Tyrosinase Inhibition | 1.08 ± 4.09 | - | [7] |

| 4 | Halogenated benzofuran derivative with bromine on a methyl group at C3 | Cytotoxicity | 5 | K562 (leukemia) | [6] |

| 5 | Halogenated benzofuran derivative with bromine on a methyl group at C3 | Cytotoxicity | 0.1 | HL60 (leukemia) | [6] |

Potential Biological Activities and Signaling Pathways

Based on the activities of related compounds, this compound derivatives are anticipated to exhibit potent anticancer properties. The mechanism of action for many cytotoxic benzofurans involves the induction of apoptosis and interference with the cell cycle.

Induction of Apoptosis

Many anticancer agents exert their effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases. Some benzofuran derivatives have been shown to increase the activity of caspase-3/7, key executioner caspases.[1]

Caption: Potential mechanism of apoptosis induction by benzofuran derivatives.

Cell Cycle Arrest

Another common mechanism of anticancer drugs is the disruption of the cell cycle, preventing cancer cells from proliferating. Studies on related benzofuran derivatives have shown that they can cause cell cycle arrest at various phases, such as the G2/M phase or the S and G2/M phases.[5] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. While direct synthesis and biological evaluation of these specific derivatives are yet to be extensively reported, this guide provides a framework for their rational design and synthesis based on established chemical principles and data from analogous compounds. The anticipated anticancer and enzyme-inhibitory activities make this class of molecules a compelling target for further investigation in drug discovery and development. Future work should focus on the development of a specific and efficient synthetic route to these compounds, followed by a thorough evaluation of their biological activities and mechanism of action.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Methoxybenzofuran-triazole tethered N -phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computat ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05084G [pubs.rsc.org]

The Versatile Building Block: A Technical Guide to 5-Bromo-7-methoxybenzofuran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Bromo-7-methoxybenzofuran is a key heterocyclic building block that has garnered significant attention in the field of organic synthesis. Its unique structural features, including the reactive bromide at the 5-position and the methoxy group at the 7-position on the benzofuran core, make it a versatile precursor for the construction of a wide array of complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of biologically active compounds.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 164414-62-4 | [1] |

| Molecular Formula | C₉H₇BrO₂ | [1] |

| Molecular Weight | 227.05 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Solubility | Soluble in common organic solvents |

Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the bromo and methoxy functionalities on the benzofuran scaffold allows for a diverse range of chemical transformations. This section details key reactions where this compound serves as a pivotal starting material.

Friedel-Crafts Acylation: Introducing Ketone Functionality

General Experimental Protocol for Friedel-Crafts Acylation:

-

To a stirred suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.

-

After stirring for a short period, add a solution of this compound (1.0 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel.

This acylation would likely lead to the formation of 1-(this compound-yl)ethanone, a key precursor for more complex molecules. The exact position of acylation on the benzofuran ring would need to be determined experimentally.

Diagram of a General Friedel-Crafts Acylation Workflow:

References

A Technical Guide to the Origins of Benzofuran Compounds: Natural Sources vs. Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dual origins of benzofuran compounds, a prominent class of heterocyclic molecules with significant therapeutic potential. We delve into their isolation from natural sources and their construction through synthetic chemistry, providing a comparative analysis for researchers in drug discovery and development. This guide offers detailed experimental protocols, quantitative data, and visual representations of key processes and pathways to facilitate a comprehensive understanding of these valuable compounds.

Natural Benzofurans: A Treasure Trove of Bioactivity

Benzofuran scaffolds are widespread in the plant kingdom, with prominent families such as Asteraceae, Rutaceae, and Moraceae being rich sources.[1] These naturally occurring compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them attractive starting points for drug discovery programs.[1][2]

Prominent Natural Benzofuran Compounds

A diverse range of benzofuran derivatives has been isolated from various plant species. These compounds often possess complex structures and potent biological activities.

| Compound | Natural Source | Biological Activity | Reference |

| Moracin C | Morus alba (White Mulberry) | Antibacterial, Antioxidant | [3] |

| Eupomatenoid-5 | Eupomatia laurina | Antifungal, Cytotoxic | [3] |

| Ailanthoidol | Zanthoxylum ailanthoides | Anti-inflammatory, Antiviral | [1] |

| (Z)-2-(3,4-dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one | Sophora tonkinensis | Antioxidant | [4] |

| Tephropurpurole | Tephrosia purpurea | Anti-inflammatory | [5] |

Experimental Protocol: Isolation of a Benzofuran Derivative from Tephrosia purpurea

The following protocol details the extraction and isolation of a novel benzofuran compound from the aerial parts of Tephrosia purpurea.[5][6]

Materials and Equipment:

-

Dried and crushed aerial parts of Tephrosia purpurea

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

n-hexane

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Rotary evaporator

-

Chromatography columns

-

Standard laboratory glassware

Procedure:

-

Extraction:

-

Silica Gel Column Chromatography:

-

Sephadex LH-20 Column Chromatography:

-

Concentrate the fraction eluted with n-hexane–CH₂Cl₂ (1:3).[5]

-

Further purify this fraction by column chromatography on Sephadex LH-20.[5]

-

Elute the Sephadex column with a solvent system of n-hexane–CH₂Cl₂–MeOH (7:4:0.25), gradually increasing the polarity.[5]

-

Monitor the fractions by thin-layer chromatography to isolate the pure benzofuran compounds.

-

Synthetic Benzofurans: Tailoring Molecules for Therapeutic Efficacy

Synthetic chemistry provides a powerful avenue for the creation of diverse benzofuran libraries, allowing for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds. Numerous synthetic methodologies have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.[7]

Key Synthetic Strategies for Benzofuran Ring Construction

Several robust methods are employed for the synthesis of the benzofuran core, each with its own advantages in terms of substrate scope and functional group tolerance.

| Synthetic Method | Description | Key Reagents/Catalysts |

| Perkin Rearrangement | The reaction of a coumarin derivative with a base to form a benzofuran.[7] | Sodium hydroxide, heat |

| Rap-Stoermer Reaction | Condensation of an α-haloketone with a salicylaldehyde or a 2-hydroxyacetophenone in the presence of a base.[8] | Potassium carbonate, sodium ethoxide |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][9] | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N) |

| Intramolecular Cyclization | Cyclization of appropriately substituted phenols, such as o-alkynylphenols or o-allylphenols.[10] | Various catalysts (e.g., Pd, Au, I₂) |

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization

This protocol describes a one-pot, three-component synthesis of 2,3-disubstituted benzofurans utilizing Sonogashira coupling conditions.[3]

Materials and Equipment:

-

2-Iodophenol

-

Terminal alkyne

-

Aryl iodide

-

Pd(PPh₃)₄

-

CuI

-

Diisopropylamine (DIPA)

-

Microwave reactor

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

To a microwave vial, add 2-iodophenol (1.0 equiv), terminal alkyne (1.2 equiv), aryl iodide (1.2 equiv), Pd(PPh₃)₄ (5 mol %), and CuI (10 mol %).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous diisopropylamine (DIPA) via syringe.

-

-

Microwave Irradiation:

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 80 °C for 30 minutes.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

-

Quantitative Data on Synthetic Benzofurans

The following table summarizes the yields of various 2,3-disubstituted benzofurans synthesized using the one-pot Sonogashira coupling method.[3]

| Entry | 2-Iodophenol | Alkyne | Aryl Iodide | Product | Yield (%) |

| 1 | 2-Iodophenol | Phenylacetylene | Iodobenzene | 2,3-Diphenylbenzofuran | 91 |

| 2 | 4-Methoxy-2-iodophenol | Phenylacetylene | Iodobenzene | 5-Methoxy-2,3-diphenylbenzofuran | 92 |

| 3 | 2-Iodo-4-methylphenol | 1-Hexyne | 4-Iodotoluene | 3-Butyl-5-methyl-2-(p-tolyl)benzofuran | 85 |

| 4 | 2-Iodophenol | Cyclohexylacetylene | 4-Iodoanisole | 2-Cyclohexyl-3-(4-methoxyphenyl)benzofuran | 88 |

Biological Activity and Signaling Pathways

Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in various diseases, particularly cancer and inflammation. Understanding these interactions is crucial for the rational design of novel therapeutic agents.

Inhibition of Cancer-Related Signaling Pathways

Many synthetic and natural benzofurans exhibit potent anticancer activity by targeting critical cellular signaling pathways.

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling.[8]

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. Some benzofuran derivatives have been shown to suppress the NF-κB signaling pathway.

Quantitative Data on Biological Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected synthetic benzofuran derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1c | MOLT-4 (Leukemia) | >180 | [3] |

| Compound 1e | K562 (Leukemia) | 20-85 | [3] |

| Compound 2d | HeLa (Cervical Cancer) | 20-85 | [3] |

| Compound 3a | HUVEC (Normal Cells) | 20-85 | [3] |

| Compound 3d | HUVEC (Normal Cells) | 6 | [3] |

| 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [2] |

| 28g | HCT-116 (Colon Cancer) | 5.20 | [2] |

| 33d | A-549 (Lung Cancer) | 2.74 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][11]

Materials and Equipment:

-

Cancer cell lines

-

96-well plates

-

Benzofuran compounds to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the benzofuran compounds. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).[11]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[11]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

References

- 1. MTT (Assay protocol [protocols.io]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. Chemical constituents of Tephrosia purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isolation and synthesis of a novel benzofuran compound from Tephrosia purpurea, and the synthesis of several related derivatives, which suppress histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling Pathway Diagram [scispace.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzofuran synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

The Physicochemical Landscape of Brominated Benzofurans: A Technical Guide for Drug Development

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical characteristics of brominated benzofurans, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to their diverse biological activities, including potent anticancer and anti-inflammatory properties, a thorough understanding of their molecular properties is crucial for advancing their therapeutic potential. This document outlines key parameters such as solubility, lipophilicity, and thermal stability, alongside detailed experimental protocols and an exploration of their engagement with critical biological signaling pathways.

Core Physicochemical Data of Representative Brominated Benzofurans

The following tables summarize key physicochemical data for a selection of brominated benzofuran derivatives. These compounds have been chosen to represent a range of substitution patterns and functional groups commonly encountered in medicinal chemistry research.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (clogP) | Water Solubility |

| 2-Bromobenzofuran | C₈H₅BrO | 197.03 | Not widely reported | ~3.5 (estimated) | Insoluble[1] | |

| 3-Bromobenzofuran | C₈H₅BrO | 197.03 | Not widely reported | ~3.5 (estimated) | Insoluble[1] | |

| 5-Bromobenzofuran | C₈H₅BrO | 197.03 | Not widely reported | ~3.5 (estimated) | Insoluble[1] | |

| 7-Bromo-2-methyl-3-nitro-1-benzofuran | C₉H₆BrNO₃ | 272.06 | 152-153[2] | Not reported | Predicted to be poorly soluble | |

| 3-Bromo-2-methyl-7-nitro-1-benzofuran | C₉H₆BrNO₃ | 272.06 | 123-124[3] | Not reported | Predicted to be poorly soluble | |

| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | C₁₅H₁₅BrO₅ | 371.18 | Not reported | Not reported | Predicted to be poorly soluble |

Note: Experimental data for some physicochemical properties of specific brominated benzofurans are limited in publicly available literature. Estimated and calculated values are provided where direct experimental data is unavailable.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery and development. The following sections detail standardized experimental protocols for key parameters.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

1. Shake-Flask Method (Gold Standard)

-

Principle: This method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

-

Procedure:

-

Prepare a saturated solution of the brominated benzofuran in n-octanol, which has been pre-saturated with water.

-

Prepare a corresponding aqueous phase (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.

-

Mix equal volumes of the two phases in a flask and agitate until equilibrium is reached (typically 24 hours at a constant temperature).

-

Centrifuge the mixture to ensure complete phase separation.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

-

Procedure:

-

A series of standards with known LogP values are injected onto an RP-HPLC column (e.g., C18).

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.

-

The brominated benzofuran of interest is then injected under the same chromatographic conditions.

-

The LogP of the test compound is determined from its retention factor using the calibration curve.

-

Determination of Aqueous Solubility

1. Equilibrium Shake-Flask Method

-

Principle: This method determines the concentration of a saturated solution of the compound in water at a specific temperature.

-

Procedure:

-

An excess amount of the solid brominated benzofuran is added to a known volume of water or a relevant aqueous buffer.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Determination of Acid Dissociation Constant (pKa)

For brominated benzofurans containing ionizable groups (e.g., hydroxyl or amino substituents), the pKa is a critical parameter influencing solubility and biological activity.

1. Potentiometric Titration

-

Principle: This method involves the titration of a solution of the compound with a standardized acid or base and monitoring the change in pH.

-

Procedure:

-

Dissolve a known amount of the brominated benzofuran in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO is required for poorly soluble compounds).

-

Titrate the solution with a standardized solution of HCl or NaOH.

-

Record the pH of the solution after each addition of the titrant.

-

The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.

-

Thermal Stability Assessment

1. Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4][5][6][7] It is used to determine the thermal stability and decomposition profile of a compound.[4][5][6][7]

-

Procedure:

-

A small, accurately weighed sample of the brominated benzofuran is placed in a TGA sample pan.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the sample's weight as a function of temperature.

-

The resulting TGA curve provides information on the onset of decomposition and the presence of volatile components.[5]

-

2. Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10] It is used to determine melting point, enthalpy of fusion, and to study phase transitions.[9][10][11]

-

Procedure:

-

A small, accurately weighed sample is sealed in a DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The DSC instrument records the heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition) are observed as peaks on the DSC thermogram.

-

Biological Signaling Pathways

Brominated benzofurans have been shown to exert their biological effects, particularly their anticancer activities, through the modulation of several key signaling pathways.[12][13] The following diagrams illustrate some of the reported mechanisms of action.

Caption: Inhibition of the mTOR signaling pathway by brominated benzofurans.

Caption: Modulation of NF-κB and MAPK signaling pathways.

Caption: Agonism of the STING pathway by certain brominated benzofurans.[14]

Conclusion

The physicochemical properties of brominated benzofurans are intrinsically linked to their biological activity and therapeutic potential. This guide provides a foundational understanding of these characteristics and the experimental methodologies required for their assessment. The modulation of key signaling pathways, such as mTOR, NF-κB, MAPK, and STING, highlights the diverse mechanisms through which these compounds can exert their effects. Further research into the structure-property-activity relationships of this promising class of molecules is warranted to facilitate the development of novel and effective therapeutics.

References

- 1. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. veeprho.com [veeprho.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

- 10. books.rsc.org [books.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of the Bromine Atom in 5-Bromo-7-methoxybenzofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the bromine atom at the 5-position of 5-Bromo-7-methoxybenzofuran. This compound serves as a versatile building block in the synthesis of a wide array of functionalized benzofuran derivatives, which are of significant interest in medicinal chemistry and materials science. The C-Br bond at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

Executive Summary

This compound is a key intermediate for the synthesis of substituted benzofurans. The bromine atom at the 5-position exhibits typical reactivity for an aryl bromide in palladium-catalyzed cross-coupling reactions. This guide details the experimental conditions and expected outcomes for Suzuki-Miyaura, Buchwald-Hartwig, Mizoroki-Heck, Sonogashira, and Stille couplings, providing researchers with the necessary information to effectively utilize this versatile building block.

Reactivity Overview

The bromine atom at the 5-position of 7-methoxybenzofuran is readily displaced through various palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy group at the 7-position and the benzofuran ring system can influence the reactivity of the C-Br bond. The general order of reactivity for aryl halides in these coupling reactions is I > Br > Cl.[1]

The following sections provide quantitative data and detailed experimental protocols for the most common and synthetically useful transformations of this compound.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented for closely related analogs, such as methyl 5-bromobenzofuran-2-carboxylate, provides a strong predictive framework for expected outcomes.

Table 1: Suzuki-Miyaura Coupling of 5-Bromobenzofuran Derivatives with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 23 | 93 | [2] |

| 2 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 25 | 96 | [2] |

| 3 | 4-Methylphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 25 | 95 | [2] |

| 4 | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 25 | 94 | [2] |

| 5 | 2-Methylphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 35 | 85 | [2] |

| 6 | 2-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 40 | 82 | [2] |

| 7 | Thiophen-2-ylboronic acid | Pd(II)-complex (0.1) | Cs2CO3 | Toluene | 45 | 78 | [2] |

| Data is for methyl 5-bromobenzofuran-2-carboxylate and is expected to be similar for this compound. |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Various Amines

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Morpholine | Pd(OAc)2 (2) | XPhos | NaOtBu | Toluene | 100 | >95 | Analogous Conditions[3] |

| 2 | Aniline | Pd2(dba)3 (1.5) | RuPhos | K3PO4 | Dioxane | 100 | ~90 | Analogous Conditions[3] |

| 3 | Benzylamine | [Pd(allyl)Cl]2 (1) | t-BuXPhos | LHMDS | Toluene | 80 | ~85 | Analogous Conditions[3] |

| 4 | Indole | Pd(OAc)2 (2) | SPhos | K2CO3 | Toluene/H2O | 100 | ~80 | Analogous Conditions[3] |

| Yields are estimations based on reactions with similar aryl bromides. |

Table 3: Mizoroki-Heck Coupling of 2-Acetyl-5-bromobenzofuran with Alkenes

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Styrene | Pd-complex (0.25) | Et3N | DMF | 4 | 99 | [4] |

| 2 | Acrylonitrile | Pd-complex (0.25) | Et3N | DMF | 3 | 88 | [4] |

| 3 | Ethyl acrylate | Pd-complex (0.25) | Et3N | DMF | 3 | 85 | [4] |

| 4 | n-Butyl acrylate | Pd-complex (0.25) | Et3N | DMF | 3 | 82 | [4] |

| 5 | t-Butyl acrylate | Pd-complex (0.25) | Et3N | DMF | 4 | 80 | [4] |

| Data is for 2-acetyl-5-bromobenzofuran and is expected to be highly representative. |

Table 4: Sonogashira Coupling of 5-Bromo-heterocycles with Terminal Alkynes

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 93 | [5] |

| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~85 | [5] |

| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Reflux | High | [5] |

| Data is for 5-bromoindole and provides a good estimate for the reactivity of this compound. |

Table 5: Stille Coupling of Aryl Bromides with Organostannanes

| Entry | Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 100 | High | General Protocol[6] |

| 2 | Tributyl(phenyl)stannane | Pd(OAc)₂/Dabco | - | DMF | 100 | High | General Protocol[6] |

| 3 | Tributyl(2-thienyl)stannane | Pd(PPh₃)₄ | LiCl | THF | 60 | High | General Protocol[6] |

| Yields are generalized from protocols for various aryl bromides. |

Experimental Protocols

Suzuki-Miyaura Coupling

Objective: To synthesize 5-aryl-7-methoxybenzofurans.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol)

-

Toluene (5 mL)

-

Water (0.5 mL)

Procedure:

-

To a dry Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed toluene and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 2-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize 5-amino-7-methoxybenzofuran derivatives.

Materials:

-

This compound (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a dry Schlenk tube, add this compound, Pd(OAc)₂, and XPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add NaOtBu and anhydrous toluene.

-

Add the amine via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Mizoroki-Heck Coupling

Objective: To synthesize 5-alkenyl-7-methoxybenzofurans.

Materials:

-

This compound (1.0 mmol)

-

Alkene (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

-

Triethylamine (Et₃N, 3.0 mmol)

-

Tetrabutylammonium bromide (TBAB, 0.6 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 3 mL)

Procedure:

-

In a microwave vial, combine this compound, alkene, Pd(OAc)₂, and TBAB.

-

Add anhydrous DMF and triethylamine.

-

Seal the vial and heat in a microwave reactor to 130-160 °C for 20-60 minutes, or heat conventionally at 130 °C for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

Sonogashira Coupling

Objective: To synthesize 5-alkynyl-7-methoxybenzofurans.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Triethylamine (Et₃N, 2.0 mmol)

-

Anhydrous DMF (5 mL)

Procedure:

-

To a dry flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous DMF and triethylamine via syringe.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, pour it into a saturated aqueous solution of NH₄Cl, and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Stille Coupling

Objective: To synthesize 5-substituted-7-methoxybenzofurans using organostannanes.

Materials:

-

This compound (1.0 mmol)

-

Organostannane (e.g., tributyl(vinyl)stannane, 1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous toluene (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.

-

Add anhydrous toluene.

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Under a positive pressure of argon, add the palladium catalyst.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool to room temperature, and quench with aqueous KF to precipitate tin byproducts.

-

Filter the mixture, and perform an aqueous work-up and extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Caption: General experimental workflow for Buchwald-Hartwig amination.

Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions

Caption: Reactivity pathways of this compound.

References

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products has catalyzed extensive research into the synthesis and therapeutic evaluation of novel benzofuran derivatives. These efforts have unveiled a remarkable spectrum of pharmacological activities, establishing benzofuran as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive overview of the benzofuran core, detailing its synthesis, mechanism of action across various therapeutic areas, and a quantitative analysis of its biological activities. Detailed experimental protocols for key assays and synthesis are also provided to facilitate further research and development.

Physicochemical Properties and Synthetic Strategies

The unique physicochemical properties of the benzofuran ring system, including its planarity, aromaticity, and ability to participate in various intermolecular interactions, contribute to its versatility as a pharmacophore.[2] The scaffold's rigid structure provides a defined orientation for substituent groups to interact with biological targets.

The synthesis of benzofuran derivatives has been a subject of extensive research, leading to a variety of efficient synthetic methodologies. A common and versatile method involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base, such as potassium carbonate. This is often followed by further modifications to introduce diverse functionalities. Other notable synthetic strategies include Perkin rearrangement, intramolecular cyclization of ortho-hydroxystilbenes, and various transition-metal-catalyzed reactions.[3]

Therapeutic Applications and Mechanisms of Action

Benzofuran derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4]

Anticancer Activity

A significant number of benzofuran derivatives exhibit potent cytotoxic activity against a broad range of human cancer cell lines.[5][6] Their mechanisms of action are diverse and often target fundamental cellular processes.

Inhibition of Tubulin Polymerization: Many benzofuran derivatives exert their antiproliferative effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules, which are crucial for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]

Kinase Inhibition: Several benzofuran-based compounds have been identified as potent inhibitors of various protein kinases that are critical for cancer cell signaling and proliferation. For instance, certain derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[7][8]

DNA Intercalation and Topoisomerase Inhibition: Some benzofuran derivatives have been shown to interact with DNA, potentially through intercalation, leading to the inhibition of DNA replication and transcription.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have shown significant promise in this area, exhibiting activity against a wide spectrum of bacteria and fungi.[2][9] The mechanism of action for many antimicrobial benzofurans is still under investigation, but it is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties. A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.

Antiviral Activity

Several benzofuran derivatives have demonstrated promising antiviral activity against a range of viruses, including the Hepatitis C virus (HCV) and various coronaviruses.[11][12] A key target for anti-HCV benzofuran derivatives is the NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication.[3] By inhibiting this enzyme, these compounds can effectively block the propagation of the virus. More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway, which plays a crucial role in the innate immune response to viral infections by inducing the production of type I interferons.[13]

Quantitative Biological Data

The following tables summarize the in vitro and in vivo biological activities of representative benzofuran derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | K562 (Leukemia) | 5 | [6] |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [6] |

| Benzofuran-N-Aryl Piperazine Hybrid | A549 (Lung Carcinoma) | 8.57 | [14] |

| Benzofuran-N-Aryl Piperazine Hybrid | SGC7901 (Gastric Cancer) | 16.27 | [14] |

| 2-Benzoylbenzofuran Derivative | MCF-7 (Breast Cancer) | Potent (not specified) | [14] |

| Benzofuran-2-carboxamide Derivative | HCT116 (Colon Cancer) | 0.87 | [5] |

| Benzofuran-2-carboxamide Derivative | HeLa (Cervical Cancer) | 0.73 | [5] |

| Benzofuran-2-carboxamide Derivative | A549 (Lung Cancer) | 0.57 | [5] |

| 2-Arylbenzofuran | HGC27 (Gastric Cancer) | 6.08 | [15] |

| Fluorinated Dihydrobenzofuran | HCT116 (Colon Cancer) | 19.5 | [16] |